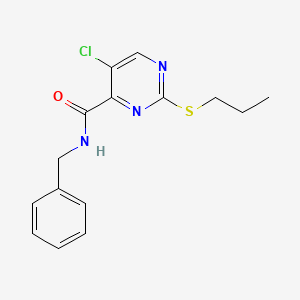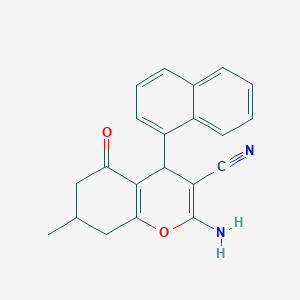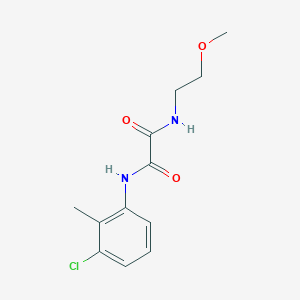![molecular formula C17H28N2O2 B5087881 ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5087881.png)
ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as EIC and has been synthesized using various methods.
作用机制
The mechanism of action of EIC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. EIC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and has been proposed as a potential anticancer agent.
Biochemical and Physiological Effects:
EIC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and has been proposed as a potential chemotherapeutic agent. EIC has also been found to inhibit the production of various inflammatory cytokines and has been proposed as a potential anti-inflammatory agent.
实验室实验的优点和局限性
EIC has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been extensively studied for its potential applications in various fields such as medicinal chemistry and pharmacology. However, one limitation is that the mechanism of action of EIC is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that EIC has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
未来方向
There are several future directions for research on EIC. One direction is to study its effects in vivo to determine its potential applications in the field of medicine. Another direction is to study its mechanism of action in more detail to design more effective experiments to study its effects. Additionally, EIC could be modified to improve its efficacy and reduce any potential side effects.
合成方法
The synthesis of EIC involves the reaction of 4-isopropenyl-1-cyclohexene with piperazine and ethyl chloroformate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学研究应用
EIC has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antitumor, antiviral, and anti-inflammatory properties. EIC has been shown to inhibit the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. It has also been found to inhibit the replication of various viruses such as HIV, herpes simplex virus, and influenza virus.
属性
IUPAC Name |
ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-4-21-17(20)19-11-9-18(10-12-19)13-15-5-7-16(8-6-15)14(2)3/h5,16H,2,4,6-13H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMMUFITYWJCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CCC(CC2)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-isobutylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5087805.png)

![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)


![4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5087832.png)
![N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5087851.png)

![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)
![3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)
